molecular formula C10H14N2O2S B6539815 N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060305-35-2

N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539815
CAS No.: 1060305-35-2
M. Wt: 226.30 g/mol
InChI Key: FGTCYCGOTSBVOX-UHFFFAOYSA-N
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Description

N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This compound, in particular, is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the reaction of thiophene derivatives with appropriate amines and carbonyl compounds. One common method is the condensation reaction, where thiophene-3-carboxaldehyde reacts with N-propyl ethylenediamine under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound’s potential biological activities make it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Similar in structure but with different substitution patterns.

    N-methyl-N’-[(thiophen-3-yl)methyl]ethanediamide: Similar but with a methyl group instead of a propyl group.

Uniqueness

N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group can affect its solubility and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

N-propyl-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-4-11-9(13)10(14)12-6-8-3-5-15-7-8/h3,5,7H,2,4,6H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTCYCGOTSBVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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